Chemical properties of Tert-butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate
Chemical properties of Tert-butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate
An In-depth Technical Guide to the Chemical Properties of tert-Butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate
Introduction
tert-Butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate is a bifunctional molecule of significant interest in contemporary medicinal chemistry and drug discovery. It incorporates three key structural motifs: a piperidine scaffold, a protective tert-butoxycarbonyl (Boc) group, and a strained oxetane ring. The piperidine ring is a prevalent feature in many biologically active compounds, while the oxetane moiety is increasingly utilized as a "magic methyl" isostere, capable of improving metabolic stability, aqueous solubility, and lipophilicity.[1] The Boc-protected amine at the 4-position provides a stable yet readily cleavable handle for further synthetic elaboration, making this compound a versatile building block for constructing complex molecular architectures.[2]
This guide provides a detailed analysis of the chemical properties of tert-butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate, offering insights into its structure, reactivity, and synthesis. The information presented is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.
Molecular Structure and Physicochemical Properties
The structure of tert-butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate is characterized by a central piperidine ring substituted at the 1-position with an oxetan-3-yl group and at the 4-position with a Boc-protected amine.
Structural Diagram
Caption: Chemical structure of tert-butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate.
Physicochemical Data (Predicted)
The following table summarizes the predicted physicochemical properties of the title compound. These values are estimated based on the properties of its constituent fragments and related molecules.
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₁₃H₂₄N₂O₃ | Derived from structure |
| Molecular Weight | 256.34 g/mol | Calculated from formula |
| XLogP3 | 1.5 - 2.0 | Estimated based on similar Boc-protected piperidines[3][4] and the hydrophilic contribution of the oxetane. |
| Topological Polar Surface Area (TPSA) | 53.9 Ų | Calculated based on functional groups (carbamate, ether, tertiary amine). |
| Hydrogen Bond Donors | 1 | From the N-H of the carbamate. |
| Hydrogen Bond Acceptors | 4 | From the three oxygens and the piperidine nitrogen. |
| pKa (most basic) | 7.5 - 8.5 | The piperidine nitrogen's basicity is reduced by the adjacent electron-withdrawing oxetane group.[5] |
| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO). Limited solubility in water. | Typical for moderately polar organic compounds. |
Reactivity and Chemical Stability
The reactivity of tert-butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate is governed by its three primary functional groups.
Boc-Carbamate Group
The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, prized for its stability under a wide range of conditions, including basic and nucleophilic environments. Its primary reactivity is its lability under acidic conditions.
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Deprotection: The Boc group is efficiently cleaved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol. This reaction proceeds via a carbocationic mechanism, releasing the free amine (1-(oxetan-3-yl)piperidin-4-amine), isobutylene, and carbon dioxide. This deprotection is a cornerstone for using this molecule as a building block in multi-step syntheses.
Oxetane Ring
The four-membered oxetane ring is strained and can undergo nucleophilic ring-opening reactions, particularly under acidic or Lewis acidic conditions.
-
Ring-Opening: The ether oxygen can be protonated, activating the ring towards attack by a nucleophile at one of the methylene carbons. This reactivity can be exploited to introduce new functional groups, although it also represents a potential instability pathway under harsh acidic conditions that might be used for Boc deprotection if not carefully controlled.
Piperidine Nitrogen (Tertiary Amine)
The piperidine nitrogen is a tertiary amine and thus possesses basic and nucleophilic character.
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Basicity: It can be protonated to form a piperidinium salt. The pKa is expected to be slightly lower than that of piperidine itself due to the electron-withdrawing effect of the N-oxetanyl substituent.[5]
-
Nucleophilicity: While sterically hindered, the nitrogen lone pair can participate in reactions with strong electrophiles, such as alkylating agents, potentially leading to quaternization.
Proposed Synthetic Pathway
A logical and efficient synthesis of tert-butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate involves the N-alkylation of a readily available piperidine precursor with an oxetane electrophile. The most common approach is reductive amination.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis via reductive amination.
Experimental Protocol: Reductive Amination
This protocol describes a robust method for synthesizing the title compound from commercially available starting materials.
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Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq)[6][7][8] in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M), add oxetan-3-one (1.1 eq).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture to facilitate the formation of the intermediate iminium ion.
-
Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting piperidine is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate.
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is the reducing agent of choice because it is mild and selective for iminium ions over ketones, reducing the likelihood of reducing the starting oxetan-3-one. It does not react violently with the acidic medium.
-
Acetic Acid: A catalytic amount is sufficient to promote iminium ion formation without causing premature degradation of the acid-labile Boc group or the oxetane ring.
-
Anhydrous Solvent: The reaction must be run under anhydrous conditions as the presence of water can hydrolyze the iminium intermediate and deactivate the reducing agent.
Spectral Characterization (Predicted)
The following spectral data are predicted for tert-butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate and are essential for its characterization.
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (Boc) | 1.45 | singlet (s) | 9H |
| Piperidine CH₂ (axial, adjacent to N) | ~2.0 - 2.2 | multiplet (m) | 2H |
| Piperidine CH₂ (equatorial, adjacent to N) | ~2.8 - 3.0 | multiplet (m) | 2H |
| Piperidine CH₂ (adjacent to CH-NHBoc) | ~1.5 - 1.7 | multiplet (m) | 4H |
| Piperidine CH (CH-NHBoc) | ~3.5 - 3.7 | multiplet (m) | 1H |
| Oxetane CH (N-CH) | ~3.4 - 3.6 | quintet | 1H |
| Oxetane CH₂ (O-CH₂) | ~4.5 - 4.7 | triplet (t) | 4H |
| Carbamate NH | ~4.8 - 5.2 | broad singlet (br s) | 1H |
Note: NMR shifts can vary based on solvent and concentration. The predictions are based on data from analogous structures.[9]
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl (Boc) - C (CH₃)₃ | ~28.4 |
| tert-Butyl (Boc) - C (CH₃)₃ | ~79.5 |
| Piperidine C4 (CH-NHBoc) | ~48 - 50 |
| Piperidine C3, C5 | ~32 - 34 |
| Piperidine C2, C6 | ~52 - 54 |
| Oxetane C3 (N-CH) | ~60 - 62 |
| Oxetane C2, C4 (O-CH₂) | ~75 - 77 |
| Carbamate C=O | ~155.5 |
Mass Spectrometry
-
Electrospray Ionization (ESI-MS): Expected to show a strong signal for the protonated molecule [M+H]⁺.
-
Calculated [M+H]⁺: C₁₃H₂₅N₂O₃⁺ = 257.1865
-
Key Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) under MS/MS conditions is expected.
Conclusion
tert-Butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate is a valuable and versatile chemical intermediate. Its properties are a composite of its constituent functional groups: the acid-labile Boc-carbamate, the nucleophilic piperidine nitrogen, and the reactive oxetane ring. A thorough understanding of its chemical reactivity, particularly the orthogonal stability of the Boc and oxetane moieties under specific conditions, is critical for its successful application in the synthesis of complex pharmaceutical agents. The synthetic and analytical data presented in this guide provide a robust framework for researchers to incorporate this building block into their drug discovery pipelines.
References
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PubChem. tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]
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Supporting Information. General procedure for the synthesis of N-Boc-carbamates. [Link]
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PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information. [Link]
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J&K Scientific. 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride. J&K Scientific. [Link]
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PubChemLite. 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride (C8H16N2O). PubChemLite. [Link]
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U.S. Environmental Protection Agency. TERT-BUTYL 4-(INDOLIN-1-YL)PIPERIDINE-1-CARBOXYLATE Properties. U.S. EPA. [Link]
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MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
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